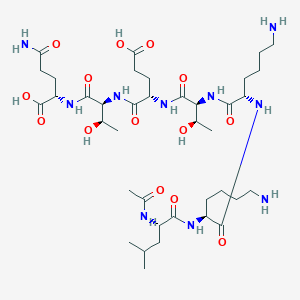
326855-45-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 326855-45-2 is known as OV-1, sheep . It is an alpha-helical antimicrobial ovispirin peptide derived from SMAP29 peptide (sheep), which inhibits several antibiotic-resistant bacterial strains including mucoid and nonmucoid Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular formula of OV-1, sheep is C105H188N34O21 . The sequence of this peptide is Lys-Asn-Leu-Arg-Arg-Ile-Ile-Arg-Lys-Ile-Ile-His-Ile-Ile-Lys-Lys-Tyr-Gly .Physical And Chemical Properties Analysis
The molecular weight of OV-1, sheep is 2262.83 . It has a predicted density of 1.37±0.1 g/cm3 . It’s soluble in DMSO .Aplicaciones Científicas De Investigación
Genotyping and Sequencing Technologies
High-Throughput Genotyping : A study by Galan et al. (2010) demonstrated a method for the individual genotyping of thousands of samples using 454 pyrosequencing technology. This method is efficient for studying highly polymorphic genes and offers an alternative to traditional electrophoresis and cloning-sequencing methods (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).
Microsatellite Loci Development : Zalapa et al. (2012) utilized next-generation sequencing (NGS) technologies like 454 and Illumina for the efficient identification of microsatellite loci in plants, highlighting the advantage of NGS in producing a large amount of sequence data to develop genome-wide and gene-based microsatellite loci (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).
Taxonomic Classification in Metagenomics : Gerlach et al. (2009) introduced WebCARMA, a tool for the taxonomic and functional classification of unassembled short reads from metagenomic communities, demonstrating that reads as short as 35 bp can be used for metagenome classification (Gerlach, Jünemann, Tille, Goesmann, & Stoye, 2009).
Science Teaching Approaches : Brown and Ryoo (2008) researched the impact of teaching science using a "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language. This method showed improved understanding in students (Brown & Ryoo, 2008).
Nanoparticle Synthesis in Chemistry : Cushing, Kolesnichenko, and O'Connor (2004) discussed the advancements in the liquid-phase synthesis of inorganic nanoparticles, which is crucial for the development of new materials in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact of 454 Sequencing Technology : Rothberg and Leamon (2008) highlighted how the 454 Sequencer has expanded the scope of scientific research by enabling high-throughput, cost-effective sequencing, leading to significant contributions in understanding the human genome and identifying small RNAs (Rothberg & Leamon, 2008).
Cancer Systems Biology : Werner, Mills, and Ram (2014) discussed how Systems Biology approaches are crucial for developing and implementing personalized cancer therapy, emphasizing the integration of genomic and epigenetic data in understanding cancer at various biological levels (Werner, Mills, & Ram, 2014).
Data Sharing in Scientific Research : Tenopir et al. (2011) explored the practices and perceptions of data sharing among scientists, emphasizing its importance in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Improving Base Calling in Sequencing : Quinlan, Stewart, Strömberg, and Marth (2008) developed Pyrobayes, a program for improved base calling in pyrosequencing reads, enabling accurate SNP calling even with shallow read coverage, thus enhancing the reliability of sequencing data (Quinlan, Stewart, Strömberg, & Marth, 2008).
Chromatographic Data Analysis : Amigo, Skov, and Bro (2010) presented a mathematical modeling approach to solve chromatographic issues, highlighting the importance of data analysis in scientific research involving chromatography (Amigo, Skov, & Bro, 2010).
Safety and Hazards
Propiedades
Número CAS |
326855-45-2 |
|---|---|
Fórmula molecular |
C₁₀₅H₁₈₈N₃₄O₂₁ |
Peso molecular |
2262.83 |
Secuencia |
One Letter Code: KNLRRIIRKIIHIIKKYG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







